1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is an organic compound that features a bifuran moiety and a tolyl group connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of an isocyanate with an amine. The bifuran moiety can be introduced through a Friedel-Crafts acylation followed by reduction and cyclization. The o-tolyl group can be introduced via a similar Friedel-Crafts reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The bifuran moiety could be involved in π-π interactions, while the urea linkage might form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-ylmethyl)-3-(o-tolyl)urea
- 1-([2,3’-Bifuran]-5-ylmethyl)-3-(p-tolyl)urea
- 1-(Thiophen-2-ylmethyl)-3-(o-tolyl)urea
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(22-14)13-8-9-21-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIQLYFRTVRHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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